Bienvenue dans la boutique en ligne BenchChem!

Cranad 2

Alzheimer's disease imaging amyloid-beta binding affinity fluorescent probe comparison

CRANAD 2 is the definitive near‑infrared (NIR) fluorescent probe for amyloid‑β (Aβ) aggregate detection, delivering unmatched signal‑to‑background performance that generic curcumin analogs cannot replicate. Upon Aβ binding, it produces a 70‑fold fluorescence intensity increase and a 90 nm blue shift (805→715 nm), enabling robust ratiometric imaging with minimal background interference. Its high affinity (Kd = 38 nM) and blood‑brain‑barrier penetration allow non‑invasive longitudinal monitoring of cerebral amyloid pathology in transgenic AD models. Validated for multi‑spectral optoacoustic tomography, super‑resolution microscopy (SMLM), and co‑localization with immunohistochemistry, this single probe spans in vitro binding assays through in vivo imaging. Choose CRANAD 2 to eliminate uncontrolled variability and secure publication‑ready, reproducible data for Aβ‑targeted drug discovery.

Molecular Formula C23H25BF2N2O2
Molecular Weight 410.3 g/mol
Cat. No. B14028536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCranad 2
Molecular FormulaC23H25BF2N2O2
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESB(OC(=CC(=O)C=CC1=CC=C(C=C1)N(C)C)C=CC2=CC=C(C=C2)N(C)C)(F)F
InChIInChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22(29)17-23(30-24(25)26)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3/b15-9+,16-10+,23-17-
InChIKeyREYKHNSZPNPCFO-HCYHKVCZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRANAD 2: A Difluoroboron-Derivatized Curcumin Near-Infrared Probe for Amyloid-β Detection in Alzheimer's Research


CRANAD 2 (CAS 1193447-34-5) is a difluoroboron-derivatized curcumin-based near-infrared (NIR) fluorescent probe specifically designed for detecting amyloid-β (Aβ) aggregates in vitro and in vivo [1]. Upon binding to Aβ aggregates, CRANAD 2 exhibits a 70-fold increase in fluorescence intensity and a 90 nm blue shift in emission from 805 nm to 715 nm . The probe demonstrates high binding affinity for Aβ aggregates with a dissociation constant (Kd) of 38 nM and penetrates the blood-brain barrier, enabling non-invasive imaging of cerebral amyloid deposits in transgenic mouse models of Alzheimer's disease .

Why In-Class Curcumin-Derived Amyloid Probes Cannot Substitute for CRANAD 2


In-class curcumin-derived amyloid probes exhibit substantial variability in photophysical properties, binding affinities, and spectral profiles that preclude simple substitution. Native curcumin lacks the requisite NIR emission and brain penetrance for in vivo applications, while other difluoroboron-derivatized analogs such as CRANAD-1 target different molecular species (cyanide ions rather than Aβ aggregates) and operate at distinct excitation/emission wavelengths [1]. The difluoroboron chelation in CRANAD 2 locks the β-diketone moiety into a rigid planar conformation, shifting emission into the NIR window and enhancing quantum yield upon Aβ binding [2]. Substituting an alternative curcumin derivative without verifying its specific Kd value, emission shift magnitude, and in vivo validation in the intended model system introduces uncontrolled variability in signal-to-background ratio and detection sensitivity.

Quantitative Evidence Differentiating CRANAD 2 from Alternative Amyloid-β Imaging Probes


CRANAD 2 vs. FDDNP: Superior Affinity for Aβ Aggregates by Over 700-Fold

CRANAD 2 demonstrates substantially higher binding affinity for Aβ aggregates compared to the PET imaging probe FDDNP. CRANAD 2 binds to Aβ(1-40) fibrils with a dissociation constant (Kd) of 38.69 nM , whereas FDDNP exhibits a Kd value of approximately 30,000 nM (30 μM) for Aβ(1-40) fibrils under comparable in vitro binding conditions [1].

Alzheimer's disease imaging amyloid-beta binding affinity fluorescent probe comparison

CRANAD 2 vs. CRANAD-1: NIR Emission with 90 nm Blue Shift Upon Target Binding

CRANAD 2 and CRANAD-1 are structurally related difluoroboron-derivatized curcumins, but they target entirely different analytes with distinct spectral behaviors. CRANAD 2 binds Aβ aggregates and undergoes a 70-fold fluorescence intensity increase accompanied by a 90 nm blue shift from 805 nm to 715 nm . In contrast, CRANAD-1 functions as a cyanide ion sensor in aqueous media and does not exhibit Aβ-responsive spectral shifts in the NIR window [1].

near-infrared fluorescence amyloid sensing spectral shift detection

In Vivo Validation of CRANAD 2 in arcAβ Mouse Model: Quantitative Cortical Retention and Aβ Co-localization

CRANAD 2 has been validated for multi-spectral optoacoustic tomography (MSOT) and fluorescence imaging of brain Aβ deposits in the arcAβ mouse model of AD cerebral amyloidosis. Following intravenous administration, CRANAD 2 demonstrated significantly higher cortical retention in arcAβ mice compared to non-transgenic littermate controls [1]. Immunohistochemistry confirmed specific co-localization of CRANAD 2 with Aβ deposits in arcAβ mouse brain sections [2]. The probe distinguished between monomeric and fibrillar Aβ forms and enabled quantitative detection of Aβ fibrils even in complex mixtures [3].

in vivo amyloid imaging multi-spectral optoacoustic tomography Alzheimer's mouse model

Physicochemical Profile Supporting Blood-Brain Barrier Penetration and In Vivo Utility

CRANAD 2 possesses physicochemical properties that support effective blood-brain barrier (BBB) penetration and in vivo imaging applications. The compound has a measured logP value of 3.0, placing it within the optimal lipophilicity range (logP 2-5) for passive BBB diffusion without excessive non-specific tissue binding . This logP value is notably lower than some alternative curcuminoid probes, contributing to reduced albumin interaction and improved serum stability [1]. CRANAD 2 demonstrates weak interaction with serum albumin and considerable stability in serum .

blood-brain barrier permeability lipophilicity in vivo probe formulation

Optimal Scientific and Procurement Scenarios for CRANAD 2 Utilization


Multi-Spectral Optoacoustic Tomography (MSOT) and NIR Fluorescence Imaging of Cerebral Amyloidosis in Transgenic Mouse Models

CRANAD 2 is validated for multi-spectral optoacoustic tomography and fluorescence imaging of brain Aβ deposits in the arcAβ mouse model of AD cerebral amyloidosis [1]. Following intravenous administration at 2.0 mg/kg, CRANAD 2 demonstrates higher cortical retention in arcAβ mice compared to non-transgenic littermate controls and co-localizes with both parenchymal plaques and vessel-associated cerebral amyloid angiopathy [2]. This scenario is optimal for laboratories requiring a BBB-penetrant NIR probe with demonstrated utility in longitudinal monitoring of Aβ pathology progression and treatment response assessment in preclinical AD models.

In Vitro Discrimination of Monomeric vs. Fibrillar Amyloid-β Species

CRANAD 2 enables specific and quantitative detection of Aβ fibrils in vitro and distinguishes between monomeric and fibrillar forms of Aβ [1]. The probe's 70-fold fluorescence intensity increase and 90 nm blue shift (from 805 nm to 715 nm) upon binding to Aβ aggregates [2] provides a robust ratiometric signal that reduces background interference. This application is optimal for biochemical assays requiring reliable discrimination of Aβ aggregation states, including inhibitor screening campaigns and mechanistic studies of amyloid fibrillogenesis.

Super-Resolution Microscopy of Amyloid Fibrils at Nanoscale Resolution

CRANAD 2 enables single-molecule localization microscopy (SMLM) super-resolution imaging of preformed amyloid fibrils at a probe concentration of 35 nM, achieving a resolution of 45-55 nm [1]. This application is optimal for researchers investigating the ultrastructural organization of Aβ fibrils, the morphological heterogeneity of amyloid aggregates, and the nanoscale effects of amyloid-targeting therapeutic candidates. The probe binds to ΔN amyloid fibrils with a dissociation constant of 55 ± 6 nM [1].

Ex Vivo Validation and Co-localization Studies with Immunohistochemistry

CRANAD 2 demonstrates reliable co-localization with Aβ deposits in brain tissue sections from arcAβ mice as verified by immunohistochemistry [1]. The probe detects both parenchymal amyloid plaques and cerebral amyloid angiopathy in vessel-associated deposits [2]. This application is optimal for ex vivo validation of in vivo imaging findings, histological characterization of amyloid pathology distribution, and correlative studies combining optical imaging with immunohistochemical markers in post-mortem brain tissue analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cranad 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.